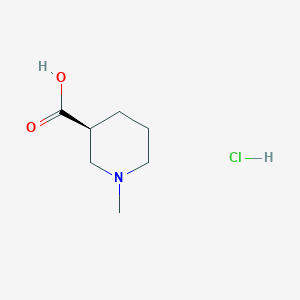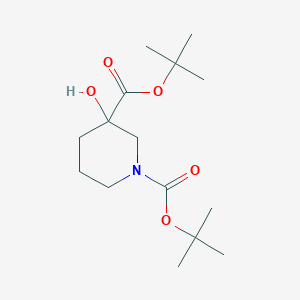
2-(2-Bromothiazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the second position and an acetaldehyde group at the fourth position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde typically involves the reaction of 2-bromo-1,3-thiazole with acetaldehyde under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of thiazole derivatives, including 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde, often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: 2-(2-bromo-1,3-thiazol-4-yl)acetic acid.
Reduction: 2-(2-bromo-1,3-thiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-bromo-1,3-thiazol-4-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-bromo-1,3-thiazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group
Uniqueness
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde is unique due to the presence of both a bromo group and an aldehyde group on the thiazole ring.
Propriétés
Formule moléculaire |
C5H4BrNOS |
|---|---|
Poids moléculaire |
206.06 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2 |
Clé InChI |
HWDGDEIDANDYFY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)Br)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)

![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)


![2-Chloro-5-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13556962.png)
![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)

![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)


![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

